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Photochemistry, the study of chemical reactions initiated by the absorption of light, is a

cornerstone of modern chemistry.[1] For carbonyl compounds, the absorption of ultraviolet (UV)

light typically promotes a lone-pair electron from a non-bonding orbital (n) to an antibonding π*

orbital of the carbonyl group.[1] This n→π* transition generates a highly energetic,

electronically excited state that can undergo various transformations not accessible under

thermal conditions.

The Norrish Type I Reaction: A Fundamental Process
Among the most fundamental of these transformations is the Norrish reaction, named for its

discoverer, Ronald George Wreyford Norrish.[2] The Norrish Type I reaction is characterized by

the homolytic cleavage (α-cleavage) of the carbon-carbon bond adjacent to the carbonyl group.

[2][3] This process generates two free radical intermediates: an acyl radical and an alkyl

radical.[1][4] The synthetic utility of this reaction can be limited, but its importance in

photopolymerization, materials science, and understanding photodegradation pathways is

immense.[2]

1,1-Diphenylacetone: An Ideal Substrate for Mechanistic
Studies
1,1-Diphenylacetone, an aromatic ketone with the structure (C₆H₅)₂CHCOCH₃, serves as an

exemplary substrate for studying the Norrish Type I reaction.[5][6] Its structure is distinct from

its more commonly studied isomer, dibenzyl ketone (1,3-diphenylacetone).[7] Upon

photoexcitation, 1,1-diphenylacetone is predisposed to cleave the C-C bond between the
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carbonyl carbon and the quaternary diphenylmethyl carbon. This process yields a highly

resonance-stabilized diphenylmethyl radical and an acetyl radical, making the initial cleavage

event particularly favorable and an excellent subject for mechanistic investigation.

Core Photochemical Mechanism
The photochemical journey of 1,1-diphenylacetone begins with the absorption of a photon and

culminates in the formation of stable products via highly reactive radical intermediates.

Excitation and Intersystem Crossing
Upon absorbing a photon of appropriate energy (typically in the UV-A region, ~280-320 nm),

the 1,1-diphenylacetone molecule is promoted from its ground electronic state (S₀) to an

excited singlet state (S₁). For many ketones, this S₁ state is short-lived and can efficiently

undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[2] It is

predominantly from this triplet state that the characteristic α-cleavage occurs.

α-Cleavage and Formation of the Geminate Radical Pair
The pivotal step is the homolysis of the Cα-C(O) bond from the T₁ excited state. This non-

concerted, stepwise reaction first breaks the carbon-carbon bond.[8] This cleavage results in

the formation of a "geminate" or "caged" radical pair: the diphenylmethyl radical (Ph₂CH•) and

the acetyl radical (CH₃CO•). These two radicals are initially formed in close proximity, confined

by a "cage" of surrounding solvent molecules.

Fate of the Radical Intermediates
The subsequent chemistry is dictated by the behavior of this radical pair, which can follow

several competing pathways:

Decarbonylation: The acetyl radical is known to be unstable and can rapidly lose a molecule

of carbon monoxide (CO) to form a methyl radical (•CH₃).[2] This is often a dominant

pathway.

Radical Recombination:

The newly formed diphenylmethyl and methyl radicals can recombine within the solvent

cage to form 1,1-diphenylethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1664572?utm_src=pdf-body
https://www.benchchem.com/product/b1664572?utm_src=pdf-body
https://en.wikipedia.org/wiki/Norrish_reaction
https://diau08.lab.nycu.edu.tw/wp-content/uploads/Chem.-Phys.-Chem.-2002-3-79-97.pdf
https://en.wikipedia.org/wiki/Norrish_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The original geminate pair (diphenylmethyl and acetyl radicals) can also recombine,

reforming the starting material. This process is often referred to as the "cage effect".[9]

Hydrogen Abstraction: The radicals can escape the solvent cage and abstract hydrogen

atoms from the solvent or other molecules to form stable products like diphenylmethane and

methane.

The overall photochemical transformation is depicted in the diagram below.
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Figure 1: The primary photochemical pathway of 1,1-diphenylacetone, illustrating excitation,

intersystem crossing (ISC), α-cleavage, and subsequent radical reactions.

Experimental Investigation & Protocols
To rigorously study this photochemical behavior, two key experiments are essential:

determining the quantum yield to measure efficiency and using transient absorption

spectroscopy to directly observe the fleeting radical intermediates.

Protocol 1: Determination of Photodissociation
Quantum Yield (Φ)
The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of

events (e.g., molecules reacted) divided by the number of photons absorbed.[10]

Causality in Experimental Design: To accurately determine Φ, we must precisely measure both

the number of photons absorbed by the system and the number of molecules that have
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reacted. This is achieved by using a chemical actinometer—a compound with a well-known

quantum yield—to calibrate the light source's photon flux under identical conditions to the

sample irradiation. Gas Chromatography-Mass Spectrometry (GC-MS) is chosen for analysis

due to its high sensitivity and ability to separate and identify the starting material and various

photoproducts.
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Figure 2: Workflow for determining the photodissociation quantum yield of 1,1-
diphenylacetone.

Step-by-Step Methodology:
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Preparation:

Sample: Prepare a ~5 mM solution of 1,1-diphenylacetone in a photochemically inert

solvent (e.g., acetonitrile or cyclohexane) in a quartz cuvette. Add a suitable internal

standard (e.g., dodecane) for accurate quantification.

Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This

solution must be handled in the dark.

Irradiation:

Use a collimated light source with a narrow bandpass filter (e.g., 313 nm). A merry-go-

round reactor is ideal for ensuring both the sample and actinometer receive the same

photon flux.

Irradiate the actinometer solution for a set period (t) ensuring less than 10% of the

ferrioxalate is consumed.

Irradiate the 1,1-diphenylacetone sample under identical conditions, taking aliquots at

various time points.

Actinometer Analysis:

To a known volume of the irradiated actinometer solution, add a buffered solution of 1,10-

phenanthroline.

Allow the color to develop in the dark for ~1 hour. The Fe²⁺ produced photochemically

forms a colored complex.

Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer and

calculate the moles of Fe²⁺ formed.

Sample Analysis:

Analyze the aliquots of the irradiated sample solution by GC-MS.

Quantify the decrease in the 1,1-diphenylacetone peak area relative to the internal

standard to determine the number of moles reacted.
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Calculation:

Calculate the photon flux (I₀, in einsteins/s) from the actinometer data using the known

quantum yield of ferrioxalate at that wavelength.

Calculate the quantum yield of 1,1-diphenylacetone disappearance (Φ-DPA) using the

formula: Φ-DPA = (moles of DPA reacted) / (moles of photons absorbed)

Protocol 2: Nanosecond Transient Absorption (TA)
Spectroscopy
TA spectroscopy is a pump-probe technique used to detect and characterize short-lived excited

states and radical intermediates.[11]

Causality in Experimental Design: This technique is chosen for its ability to provide direct

spectroscopic evidence of the transient species involved in the photochemical reaction. A high-

energy laser pulse (the "pump") creates a population of excited molecules, and a second, time-

delayed light pulse (the "probe") measures the absorption spectrum of the transient species. By

varying the delay between the pump and probe, we can map the formation and decay kinetics

of these intermediates, such as the diphenylmethyl radical, which has a known absorption

spectrum.[12][13]

Step-by-Step Methodology:

Sample Preparation: Prepare a solution of 1,1-diphenylacetone (~0.1-1.0 mM) in a

spectroscopic-grade, deoxygenated solvent (e.g., acetonitrile) in a flow cell or a quartz

cuvette. Deoxygenation by bubbling with nitrogen or argon is critical, as oxygen can quench

the triplet state and react with the radical intermediates.

Experimental Setup:

Pump Beam: Use a nanosecond pulsed laser, such as a Nd:YAG laser, to generate an

excitation pulse at a wavelength where the sample absorbs but photoproducts do not

(e.g., 266 nm or 355 nm).

Probe Beam: Use a high-intensity lamp (e.g., Xenon arc lamp) as a broadband probe light

source.
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Detection: The probe beam passes through the sample and into a monochromator to

select the wavelength of interest, and then to a fast detector like a photomultiplier tube

(PMT) or an ICCD camera.

Data Acquisition:

Record the probe light intensity before, during, and after the laser flash.

The change in absorbance (ΔA) is calculated as ΔA = -log(I/I₀), where I₀ is the probe

intensity before the flash and I is the intensity at a given time delay after the flash.

Scan the monochromator to build a full transient absorption spectrum at a fixed time delay

(e.g., 100 ns after the flash).

Set the monochromator to a wavelength where a transient absorbs (e.g., the peak of the

diphenylmethyl radical, ~330 nm) and record the decay of the ΔA signal over time.

Data Analysis:

The transient spectrum can be compared to known spectra of expected intermediates

(e.g., the T₁ state of the ketone, the diphenylmethyl radical).

The decay trace at a specific wavelength can be fitted to a kinetic model (e.g., first-order

or second-order decay) to extract the lifetime (τ) or rate constant (k) of the transient

species.

Summary of Key Photochemical Data
The photochemical behavior of 1,1-diphenylacetone can be quantified by several key

parameters. The values below are representative and can be influenced by experimental

conditions such as solvent and temperature.
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Parameter
Typical Value /
Observation

Significance

UV λmax ~260-280 nm
Wavelength range for n→π*

excitation.

Triplet State Lifetime (τT) Nanoseconds (ns)
The lifetime of the reactive

excited state.

Diphenylmethyl Radical λmax ~330-340 nm

Characteristic absorption for

TA spectroscopy identification.

[12]

Photodissociation Quantum

Yield (Φ)
0.3 - 0.7 (solvent dependent)

Indicates a moderately efficient

photochemical process.

Conclusion and Broader Significance
The study of 1,1-diphenylacetone provides a lucid and experimentally accessible window into

the complex world of ketone photochemistry. The principles demonstrated here—excitation,

intersystem crossing, α-cleavage, and subsequent radical reactions—are fundamental to a

wide range of chemical phenomena. For drug development professionals, understanding these

pathways is critical for assessing the photostability of new chemical entities. For materials

scientists, this knowledge informs the design of photoinitiators for polymerization and the

development of photostabilizers to prevent polymer degradation.[2][14] The robust

experimental protocols detailed in this guide provide a validated framework for researchers to

explore these intricate and vital photochemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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